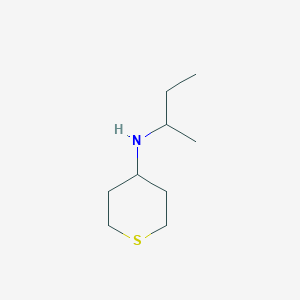

N-(butan-2-yl)thian-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NS |

|---|---|

Molecular Weight |

173.32 g/mol |

IUPAC Name |

N-butan-2-ylthian-4-amine |

InChI |

InChI=1S/C9H19NS/c1-3-8(2)10-9-4-6-11-7-5-9/h8-10H,3-7H2,1-2H3 |

InChI Key |

NBDVVBQZQIZCAI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1CCSCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Butan 2 Yl Thian 4 Amine and Analogues

Direct Amination Approaches to Thian-4-one Derivatives

Direct amination methods are often favored for their efficiency and atom economy, typically involving a one-pot reaction between a ketone and an amine.

Reductive amination is a cornerstone of amine synthesis, providing a direct route to N-(butan-2-yl)thian-4-amine from thian-4-one and butan-2-amine. libretexts.org This reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced to the final amine. The process is highly versatile, with several reducing agents available to effect the transformation. organic-chemistry.org

Commonly employed reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. libretexts.org Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, also serves as an effective method. researchgate.net The choice of reagent and conditions can influence the reaction's efficiency and selectivity.

Table 1: Comparison of Reducing Agents for the Reductive Amination of Thian-4-one with Butan-2-amine

| Reducing Agent | Typical Solvent(s) | Typical Conditions | Advantages | Disadvantages |

| NaBH₃CN | Methanol, Ethanol, Dichloromethane | Acidic catalyst (e.g., acetic acid), Room Temp. | Selective for iminium ion, tolerant of many functional groups. | Toxicity of cyanide byproducts. |

| NaBH(OAc)₃ | Dichloromethane, 1,2-Dichloroethane | Non-acidic, Room Temp. | Non-toxic, mild, high yields. | Moisture sensitive. |

| H₂ / Catalyst (Pd/C, Ra-Ni) | Methanol, Ethanol | 1-50 atm H₂, Room to elevated Temp. | "Green" process, high yields. | Requires specialized hydrogenation equipment, catalyst can be pyrophoric. |

The formation of this compound can also be viewed through the lens of a nucleophilic addition-elimination mechanism. In this pathway, the nucleophilic butan-2-amine first adds to the electrophilic carbonyl carbon of thian-4-one to form a tetrahedral intermediate known as a hemiaminal.

This hemiaminal is typically unstable and, under acidic conditions, readily eliminates a molecule of water to form a reactive iminium ion. This cation is the same key intermediate formed during reductive amination. A subsequent reduction step, carried out either in the same pot or as a separate step, furnishes the target secondary amine. The distinction from direct reductive amination lies in the conceptual separation of the imine-forming and reduction steps, which in practice, often occur concurrently.

Multi-Step Synthetic Sequences for this compound Construction

Multi-step syntheses offer greater flexibility and control, particularly when specific functionalities or stereochemistries are desired. These routes can be designed by forming the C-N bond through nucleophilic substitution or by functionalizing a pre-existing thiane (B73995) ring.

An alternative to reductive amination involves the reaction of butan-2-amine with a thiane ring that has been pre-functionalized with a suitable leaving group at the 4-position. This approach relies on a standard Sₙ2 nucleophilic substitution mechanism. libretexts.org

For this strategy, a precursor such as 4-chlorothiane or 4-bromothiane is required. Butan-2-amine acts as the nucleophile, displacing the halide to form the C-N bond. To drive the reaction to completion and neutralize the hydrogen halide byproduct, a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is typically added. Another effective precursor is thian-4-yl tosylate or mesylate, which can be synthesized from the corresponding thian-4-ol. These sulfonate esters are excellent leaving groups, often leading to cleaner reactions and higher yields.

Table 2: Multi-Step Synthesis via Nucleophilic Substitution

| Thiane Substrate | Leaving Group | Amine | Base | Typical Solvent |

| 4-Chlorothiane | Cl⁻ | Butan-2-amine | Triethylamine | Acetonitrile, DMF |

| Thian-4-yl tosylate | TsO⁻ | Butan-2-amine | DIPEA | Dichloromethane |

Complex syntheses may begin with a more readily available thiane derivative, which is then elaborated to introduce the desired N-(butan-2-yl)amino group. A common starting point for such a strategy is thian-4-ol. The hydroxyl group can be converted into a better leaving group, as mentioned previously (e.g., tosylate or mesylate), to facilitate nucleophilic substitution by butan-2-amine.

Alternatively, thian-4-ol can be oxidized to thian-4-one using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The resulting ketone then serves as the substrate for the direct amination methods described in section 2.1. This two-step sequence (oxidation followed by reductive amination) is one of the most practical and widely applicable routes for preparing N-substituted thian-4-amines.

Stereoselective Synthesis of this compound

The synthesis of this compound presents interesting stereochemical considerations. The butan-2-yl group contains a chiral center at its C2 position, and the thiane ring is prochiral at the C4 position. The combination of these elements can result in the formation of diastereomers.

When a racemic mixture of butan-2-amine is used in the synthesis, the product will be a mixture of diastereomers, namely (R,R), (S,S), (R,S), and (S,R) configurations, which may exist as cis and trans isomers with respect to the orientation on the thiane ring.

To achieve stereoselectivity, an enantiomerically pure starting material, such as (R)-butan-2-amine or (S)-butan-2-amine, can be employed. In the reductive amination of thian-4-one, the existing stereocenter in the amine can influence the facial selectivity of the hydride attack on the intermediate iminium ion. This substrate-controlled diastereoselectivity may favor the formation of one diastereomer (e.g., cis or trans) over the other. The degree of selectivity is dependent on the specific reagents, catalyst, and reaction conditions used. Achieving high levels of diastereoselectivity often requires careful optimization of the synthetic protocol, potentially involving chiral catalysts or auxiliaries to further control the stereochemical outcome.

Diastereoselective Control in Thiane-4-amine Formation

Diastereoselective synthesis of this compound can be effectively achieved through the reductive amination of thian-4-one with a chiral amine, such as (R)- or (S)-butan-2-amine. This process involves the formation of an intermediate imine or enamine, followed by reduction. The inherent chirality of the butan-2-yl group directs the approach of the reducing agent, leading to a preferential formation of one diastereomer over the other. acs.org

The stereochemical outcome of this reduction is influenced by the steric hindrance of the chiral directing group. The reductant will preferentially attack from the less hindered face of the imine double bond, which is determined by the conformation of the N-substituent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

A plausible reaction scheme is the condensation of thian-4-one with (R)-butan-2-amine to form the corresponding chiral imine. Subsequent reduction of this imine with a hydride source would be expected to yield a mixture of (R)-N-((R)-butan-2-yl)thian-4-amine and (S)-N-((R)-butan-2-yl)thian-4-amine, with one diastereomer being favored. The level of diastereoselectivity would depend on the specific reducing agent and reaction conditions employed.

Enantioselective Synthesis of this compound via Chiral Auxiliaries

The use of chiral auxiliaries, such as the well-established tert-butanesulfinamide developed by Ellman, provides a powerful method for the enantioselective synthesis of chiral amines. yale.eduharvard.edu This strategy can be adapted for the synthesis of this compound.

One potential synthetic route involves the condensation of thian-4-one with a chiral tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. This is followed by the diastereoselective addition of a butan-2-yl nucleophile (e.g., from a Grignard or organolithium reagent) to the imine. The chiral sulfinyl group effectively directs the nucleophilic attack, leading to high diastereoselectivity. rsc.org Subsequent removal of the chiral auxiliary under acidic conditions would yield the desired enantiomerically enriched this compound. nih.gov

Alternatively, one could first synthesize thian-4-amine and then attach the chiral auxiliary to the nitrogen atom. Subsequent alkylation with a butan-2-yl halide would proceed with diastereoselective control, followed by the removal of the auxiliary.

| Step | Reagents and Conditions | Intermediate/Product | Key Feature |

| 1 | Thian-4-one, (R)-tert-butanesulfinamide, Ti(OEt)₄ | Chiral N-tert-butanesulfinyl imine | Formation of a chiral intermediate. |

| 2 | butan-2-ylmagnesium bromide, THF | Diastereomerically enriched N-(butan-2-yl)-N-(tert-butanesulfinyl)thian-4-amine | Diastereoselective nucleophilic addition. |

| 3 | HCl in MeOH | Enantiomerically enriched this compound | Removal of the chiral auxiliary. |

Asymmetric Catalysis in Thiane-4-amine Synthesis

Asymmetric catalysis offers an efficient and atom-economical approach to chiral amines. researchgate.net For the synthesis of this compound, asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine, is a promising strategy. dicp.ac.cnrsc.org

One approach involves the reaction of thian-4-one with an achiral amine to form an enamine, which is then subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. organic-chemistry.org The chiral catalyst creates a chiral environment that directs the hydrogenation to one face of the double bond, resulting in an enantiomerically enriched product. researchgate.net

Another catalytic approach is the asymmetric reductive amination of thian-4-one with butan-2-amine, where a chiral catalyst is used to control the stereoselectivity of the reduction of the intermediate imine.

| Catalyst Type | Ligand Example | Substrate | Expected Outcome |

| Rhodium-based | Chiral diphosphine ligands (e.g., BINAP) | Enamine of thian-4-one | High enantioselectivity in hydrogenation. |

| Iridium-based | Chiral phosphoramidite (B1245037) ligands | Imine of thian-4-one and butan-2-amine | Catalytic asymmetric reductive amination. |

Synthesis of Structurally Related N-Alkylthian-4-amine Derivatives

The synthesis of analogues of this compound can be achieved by modifying the N-alkyl group or by functionalizing the thiane ring.

Variation of the N-Alkyl Moiety Beyond Butan-2-yl

A straightforward method for introducing a variety of N-alkyl groups onto the thian-4-amine core is through reductive amination. wikipedia.orgorganic-chemistry.org This one-pot reaction combines thian-4-one with a range of primary amines in the presence of a reducing agent. youtube.comnih.gov This method is highly versatile and allows for the synthesis of a library of N-alkylthian-4-amine derivatives. masterorganicchemistry.com

Commonly used reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). The choice of the primary amine determines the N-alkyl substituent in the final product.

| N-Alkyl Group | Primary Amine | Product |

| Methyl | Methylamine | N-methylthian-4-amine |

| Isopropyl | Isopropylamine | N-isopropylthian-4-amine |

| Benzyl | Benzylamine | N-benzylthian-4-amine |

Functionalization of the Thiane Ring in N-Substituted Thian-4-amines

Functionalization of the thiane ring can be achieved through various synthetic transformations. The sulfur atom in the thiane ring can be oxidized to a sulfoxide (B87167) or a sulfone, which can influence the chemical and physical properties of the molecule.

Alkylation of the thiane ring can be achieved by deprotonation at the α-position to the sulfur atom, followed by reaction with an electrophile. organic-chemistry.org For instance, treatment of a protected N-substituted thian-4-amine with a strong base like n-butyllithium could generate a carbanion that can be alkylated with an alkyl halide. researchgate.net

Furthermore, the thiane ring can be part of more complex fused heterocyclic systems through annulation reactions. mdpi.com The specific functionalization strategies would depend on the desired structural modifications and the reactivity of the thiane ring. nih.gov

Spectroscopic and Structural Elucidation of N Butan 2 Yl Thian 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of N-(butan-2-yl)thian-4-amine, providing unambiguous evidence for the connectivity of the butan-2-yl group to the thiane (B73995) ring at the nitrogen atom.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The protons on the butan-2-yl group and the thiane ring exhibit characteristic chemical shifts and coupling patterns. The protons alpha to the nitrogen and sulfur atoms are deshielded and appear further downfield. The integration of each signal corresponds to the number of protons it represents.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N-H | 1.5 - 2.5 | Broad Singlet | 1H |

| Thiane-H4 | 2.8 - 3.0 | Multiplet | 1H |

| Thiane-H2, H6 (axial) | 2.5 - 2.7 | Multiplet | 2H |

| Thiane-H2, H6 (equatorial) | 2.7 - 2.9 | Multiplet | 2H |

| Butan-H2' | 2.6 - 2.8 | Sextet | 1H |

| Thiane-H3, H5 (axial) | 1.8 - 2.0 | Multiplet | 2H |

| Thiane-H3, H5 (equatorial) | 2.0 - 2.2 | Multiplet | 2H |

| Butan-H3' | 1.4 - 1.6 | Multiplet | 2H |

| Butan-H1' | 1.1 - 1.3 | Doublet | 3H |

The ¹³C NMR spectrum provides further structural confirmation by revealing the number of unique carbon environments. The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons bonded to nitrogen and sulfur appearing at higher chemical shifts (downfield). Due to the symmetry of the thiane ring, only three distinct signals are expected for this moiety.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 | 55 - 60 |

| C2' | 50 - 55 |

| C2, C6 | 35 - 40 |

| C3, C5 | 30 - 35 |

| C3' | 25 - 30 |

| C1' | 15 - 20 |

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by establishing through-bond correlations.

Correlation Spectroscopy (COSY): The COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. science.govpressbooks.pub For this compound, cross-peaks would be observed between adjacent protons, for instance, between the H1' methyl protons and the H2' methine proton of the butyl group. Similarly, correlations would be seen between the protons at C2/C6 and C3/C5 of the thiane ring, and between the H4 proton and the H3/H5 protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the carbon to which it is directly attached, providing definitive ¹H-C assignments. pressbooks.pubcolumbia.edu For example, the proton signal assigned to C1' of the butyl group would show a cross-peak with the corresponding carbon signal in the ¹³C NMR spectrum. This technique is highly sensitive and helps to resolve signal overlap that might occur in the one-dimensional spectra. columbia.edu

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the presence of its key functional groups. As a secondary amine, a single, moderately intense N-H stretching absorption is a characteristic feature.

Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3350 - 3310 | Secondary amine, single weak to medium band orgchemboulder.com |

| C-H Stretch | 3000 - 2850 | Aliphatic C-H bonds orgchemboulder.com |

| N-H Bend | 1650 - 1580 | Can be weak or absent for secondary amines orgchemboulder.com |

| C-N Stretch | 1250 - 1020 | Aliphatic amine C-N bond orgchemboulder.com |

The presence of a band in the 3350-3310 cm⁻¹ region is indicative of the N-H bond in the secondary amine. orgchemboulder.com The aliphatic C-H stretching vibrations from both the thiane and butyl moieties are expected in the 3000-2850 cm⁻¹ range. orgchemboulder.com The C-N stretching of the aliphatic amine will likely appear in the 1250–1020 cm⁻¹ region. orgchemboulder.com

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₉NS, with a molecular weight of approximately 173.32 g/mol .

A key fragmentation pathway for aliphatic amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process leads to the formation of a resonance-stabilized iminium cation. For this compound, two primary alpha-cleavage events are possible:

Cleavage of the bond between C4 and C3/C5 in the thiane ring, leading to a fragment containing the butan-2-ylamino group.

Cleavage of the C2'-C3' bond in the butan-2-yl group, resulting in the loss of an ethyl radical and the formation of a characteristic iminium ion.

The presence of a sulfur atom in the thiane ring can also influence fragmentation, potentially leading to ring-opening pathways or the loss of sulfur-containing fragments.

High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental composition and molecular formula of this compound, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pathway Analysis

The structural elucidation of this compound through mass spectrometry reveals a fragmentation pattern characteristic of both cyclic thioethers and secondary amines. The primary fragmentation pathways are dictated by the stability of the resulting carbocations and radical species. Alpha-cleavage is a dominant process for amines, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgyoutube.com This process is driven by the formation of a resonance-stabilized cation. libretexts.orgyoutube.com

In the case of this compound, two principal alpha-cleavage pathways are anticipated. The first involves the cleavage of the bond between the secondary carbon of the butyl group and the nitrogen, leading to the loss of an ethyl radical and the formation of a stable iminium ion. A second, competing alpha-cleavage can occur on the other side of the nitrogen atom, resulting in the loss of a methyl radical.

The thian ring itself can also undergo fragmentation. A common pathway for cyclic thioethers involves the initial loss of an electron from the sulfur atom, followed by ring opening and subsequent fragmentation. nih.gov This can lead to the formation of various sulfur-containing fragments. The interplay between the fragmentation of the N-butyl group and the thian ring results in a complex mass spectrum that provides valuable structural information.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 173 | [C9H19NS]+• | Molecular Ion |

| 158 | [C8H16NS]+ | Loss of a methyl radical (•CH3) via alpha-cleavage |

| 144 | [C7H14NS]+ | Loss of an ethyl radical (•C2H5) via alpha-cleavage |

| 116 | [C5H10NS]+ | Cleavage of the N-butyl group |

| 87 | [C4H9N]+ | Fragment containing the N-butyl group |

| 72 | [C3H6NS]+ | Fragment from the thian ring |

X-ray Crystallography of this compound or Analogues

While a specific crystal structure for this compound is not available in the cited literature, analysis of analogous small organic molecules allows for a predictive description of its solid-state structure. X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. mdpi.commdpi.com

It is expected that this compound would crystallize in a common space group, with the thian ring adopting a chair conformation, which is the most stable conformation for six-membered rings. The N-(butan-2-yl) substituent would likely occupy an equatorial position on the thian ring to minimize steric hindrance.

Chiroptical Spectroscopic Methods for Enantiopure this compound

This compound possesses a chiral center at the second carbon of the butyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopic methods are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral molecule. nih.govgaussian.com

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly sensitive to the electronic transitions of chromophores in a chiral environment. While this compound lacks a strong chromophore, the nitrogen and sulfur atoms have non-bonding electrons that can undergo electronic transitions in the UV region.

The ECD spectrum of an enantiopure sample of this compound would show positive or negative Cotton effects corresponding to these electronic transitions. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the enantiomer can be determined. nih.gov The ECD spectra of the two enantiomers would be mirror images of each other.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.orgdtu.dk VCD provides detailed information about the stereochemistry of a molecule in solution. wikipedia.orgresearchgate.net

A VCD spectrum of enantiopure this compound would exhibit characteristic positive and negative bands for specific vibrational modes, particularly the C-H and N-H stretching and bending vibrations. nih.gov Similar to ECD, the VCD spectrum of one enantiomer will be a mirror image of the other. nih.gov The absolute configuration can be determined by comparing the experimental VCD spectrum with theoretical spectra calculated using methods like density functional theory (DFT). wikipedia.org VCD is a highly sensitive probe of molecular conformation and is a valuable tool for the complete stereochemical characterization of chiral molecules like this compound. researchgate.net

Conformational Analysis and Stereochemistry of N Butan 2 Yl Thian 4 Amine Systems

Conformational Preferences of the Thiane (B73995) Ring in N-(butan-2-yl)thian-4-amine

The thiane ring, a six-membered heterocycle containing a sulfur atom, shares many conformational similarities with cyclohexane (B81311). Its structure is not planar, adopting puckered conformations to alleviate angle and torsional strain. The preference for a specific conformation is largely governed by the minimization of steric interactions involving the substituents on the ring.

Chair and Twist-Boat Conformations

Like cyclohexane, the thiane ring predominantly adopts a chair conformation , which represents the global energy minimum for the unsubstituted ring. This conformation minimizes both angle strain, by maintaining near-tetrahedral bond angles, and torsional strain, by ensuring all substituents on adjacent carbons are in a staggered arrangement.

However, other higher-energy conformations are accessible. The boat conformation is a high-energy transition state, notable for its "flagpole" interactions, where substituents on C1 and C4 are brought into close proximity, and for the eclipsing of substituents along the sides of the "boat". youtube.com A more stable, non-chair conformation is the twist-boat (or skew-boat), which is formed by a slight twisting of the boat structure. This twist relieves some of the flagpole steric strain and reduces torsional strain by moving the eclipsed bonds towards a more staggered arrangement. libretexts.orgmasterorganicchemistry.com While the energy difference between the chair and twist-boat conformation in cyclohexane is approximately 5 kcal/mol, this value can change based on substitution. libretexts.org In highly substituted systems, such as cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation can become more stable than the chair to avoid severe steric clashes. upenn.eduwikipedia.org

Influence of the Amine Substituent on Ring Conformation

When the N-(butan-2-yl)amine substituent is attached to the C4 position of the thiane ring, it can occupy either an axial or an equatorial position in the chair conformation. The equilibrium between these two conformers is dictated by the steric bulk of the substituent. Substituents generally prefer the more spacious equatorial position to avoid steric clashes with the axial atoms at the C2 and C6 positions, known as 1,3-diaxial interactions.

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. wikipedia.org While the A-value for the entire N-(butan-2-yl)amino group on a thiane ring is not documented, we can estimate its steric demand by examining related substituents on the well-studied cyclohexane ring. The sec-butyl group, which is structurally similar to the butan-2-yl moiety, has a significant steric requirement. Computational studies on sec-butylcyclohexane (B1581254) have calculated the energy difference between the equatorial and axial conformers to be approximately 2.4 kcal/mol. chegg.com This suggests a strong preference for the equatorial position.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -CH₃ (Methyl) | 1.70 | masterorganicchemistry.com |

| -CH₂CH₃ (Ethyl) | 1.75 | masterorganicchemistry.com |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | masterorganicchemistry.com |

| -C(CH₃)₃ (tert-Butyl) | ~4.9 | wikipedia.orgmasterorganicchemistry.com |

| -OH (Hydroxy) | 0.87 | masterorganicchemistry.com |

| -Br (Bromo) | 0.43 | masterorganicchemistry.com |

Given the A-value of the analogous isopropyl group (2.15 kcal/mol), the N-(butan-2-yl)amino substituent is expected to have a substantial preference for the equatorial orientation to minimize 1,3-diaxial interactions.

Conformational Isomerism of the N-(butan-2-yl) Moiety

The N-(butan-2-yl) side chain introduces another layer of conformational complexity due to rotation around the C-C and C-N single bonds. The butan-2-yl group itself is chiral and exists as different rotational isomers, or rotamers. wikipedia.org

Rotational Barriers and Rotamer Populations

Rotation around the central Cα-Cβ bond of the sec-butyl group (where Cα is the carbon attached to the nitrogen) leads to different staggered conformations, primarily designated as gauche and anti. libretexts.org The relative stability of these rotamers is determined by steric interactions between the terminal methyl and ethyl groups.

Studies on analogous systems like sec-butylbenzene (B1681704) provide insight into the likely rotamer populations. Ab initio calculations and spectroscopic analysis of sec-butylbenzene show that three stable conformers exist. The most populated conformer (G1, ~91%) has a gauche arrangement, while the anti (A, ~7%) and a second gauche conformer (G2, ~2%) are less favored. researchgate.net This preference for a gauche conformation is significant and suggests that a similar distribution would exist for the N-(butan-2-yl) group. The energy barriers to rotation between these conformers are typically low, on the order of a few kcal/mol, allowing for rapid interconversion at room temperature. msu.edu

| Rotamer | Dihedral Angle (τ₂) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Gauche 1 (G1) | ~60° | 0.00 | ~91% |

| Anti (A) | ~180° | ~1.5 | ~7% |

| Gauche 2 (G2) | ~-60° | ~2.2 | ~2% |

Data adapted from studies on sec-butylbenzene, serving as a model for the N-(butan-2-yl) moiety. researchgate.net

Interplay Between Ring and Side-Chain Conformations

When the N-(butan-2-yl)amino group is in the favored equatorial position, the side chain will orient itself to minimize steric hindrance with the thiane ring. The most populated gauche rotamer (G1) of the sec-butyl group will adopt a spatial orientation where its terminal methyl and ethyl groups are directed away from the ring.

In the much less stable axial conformation, the steric crowding is severe. The side chain must rotate to move its bulkiest groups away from the axial hydrogens on the thiane ring. This restricted rotation in the axial state further increases its energy, reinforcing the strong preference for the equatorial conformer.

Dynamic Stereochemistry: Nitrogen Inversion and Ring Flipping Processes

The stereochemistry of this compound is dynamic, characterized by two key conformational processes: ring flipping and nitrogen inversion. These processes occur rapidly at room temperature, leading to an equilibrium mixture of conformers.

Ring Flipping: The thiane ring can interconvert between its two chair conformations through a process known as a ring flip or chair-chair interconversion. nih.gov This process involves passing through higher-energy half-chair and twist-boat intermediates. wikipedia.org For cyclohexane, the energy barrier for this process is about 10-11 kcal/mol, and a similar barrier is expected for thiane. libretexts.org During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. For this compound, this means the more stable equatorial conformer interconverts with the less stable axial conformer.

Nitrogen Inversion: The nitrogen atom of the amine group is typically sp³-hybridized and pyramidal. If the three groups attached to the nitrogen are different (in this case, a hydrogen, the thiane ring, and the butan-2-yl group), the nitrogen is a chiral center. However, for most simple amines, the enantiomers cannot be isolated because they rapidly interconvert through a process called nitrogen inversion or pyramidal inversion. wikipedia.org This process involves the nitrogen atom passing through a planar, sp²-hybridized transition state. stereoelectronics.org The energy barrier for nitrogen inversion in typical acyclic or six-membered ring amines is relatively low, around 6-10 kcal/mol, leading to billions of inversions per second at room temperature. wikipedia.org

| Process | System | Typical Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Ring Flipping | Cyclohexane | 10 - 11 | libretexts.org |

| Nitrogen Inversion | Ammonia | 5.8 | wikipedia.org |

| Nitrogen Inversion | N-Alkylaziridines | >15 | stereoelectronics.orgstackexchange.com |

| C-C Bond Rotation | Ethane | ~3.0 | msu.edu |

Comparing the energy barriers, nitrogen inversion and side-chain bond rotation are generally faster processes than ring flipping. Therefore, the molecule can be pictured as rapidly equilibrating its side-chain rotamers and nitrogen stereochemistry while existing predominantly in the more stable equatorial chair conformation of the thiane ring. The slower ring-flip process then interconverts the major equatorial population with the minor axial population.

Mechanistic Insights into Pyramidal Inversion at the Amine Nitrogen

The nitrogen atom in this compound is trivalent and, when bonded to three different groups (the thianyl ring, the butan-2-yl group, and a hydrogen atom), it can be considered a chiral center. However, the chirality at the nitrogen is often transient due to a phenomenon known as pyramidal inversion. wikipedia.org This process involves the nitrogen atom and its substituents oscillating through a planar transition state, leading to a rapid interconversion between its two enantiomeric forms. wikipedia.org

The rate of this inversion is influenced by several factors. In acyclic amines, this inversion is typically very fast at room temperature, making the resolution of enantiomers based on nitrogen chirality impossible. wikipedia.org However, incorporating the nitrogen into a heterocyclic ring can significantly slow down this inversion process. In the case of this compound, the bulky thianyl and butan-2-yl groups attached to the nitrogen are expected to sterically hinder the planar transition state of inversion, thereby increasing the energy barrier and slowing the rate of inversion compared to simpler amines. rsc.org

The energy barrier to pyramidal inversion in saturated heterocycles is a subject of considerable interest. Studies on analogous piperidine (B6355638) systems have shown that steric hindrance from adjacent groups can raise the inversion barrier to a level where the process becomes observable on the NMR timescale at lower temperatures. rsc.org

Table 1: Estimated Energy Barriers for Nitrogen Inversion in Various Amine Structures

| Compound | Energy Barrier (kcal/mol) | Inversion Rate at 298 K (s⁻¹) |

| Ammonia | 5.8 | ~2 x 10¹⁰ |

| Trimethylamine | 6.0 | ~2 x 10⁹ |

| N-methylpiperidine | 8.3 | ~1 x 10⁶ |

| This compound (estimated) | 9-12 | 10³ - 10⁵ |

Note: The data for this compound is an estimation based on structurally similar hindered amines.

Temperature-Dependent Spectroscopic Studies of Conformational Dynamics

Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules like this compound. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to different conformational processes, including ring inversion of the thiane moiety and pyramidal inversion at the nitrogen atom.

At room temperature, if the rates of these processes are fast on the NMR timescale, the spectra will show averaged signals. As the temperature is lowered, the rates of these dynamic processes decrease. If the temperature is lowered sufficiently to a point where the interconversion becomes slow on the NMR timescale, separate signals for the different conformers or invertomers may be observed. This phenomenon is known as decoalescence.

For this compound, one would expect to observe broadening of the signals corresponding to the protons near the nitrogen and on the thiane ring as the temperature is decreased. At the coalescence temperature (Tc), the separate signals merge into a single broad peak. Below this temperature, sharp, distinct signals for the axial and equatorial conformers of the butan-2-yl group relative to the thiane ring, as well as for the different invertomers at the nitrogen, might be resolved. The temperature dependence of chemical shifts can provide valuable information about the thermodynamics of the conformational equilibria. nih.govresearchgate.net

Table 2: Hypothetical Temperature-Dependent ¹H-NMR Data for a Proton Adjacent to the Amine Group in this compound

| Temperature (K) | Chemical Shift (ppm) | Linewidth (Hz) | Observation |

| 300 | 3.10 | 2.0 | Averaged signal (fast exchange) |

| 250 | 3.12 | 15.0 | Significant broadening |

| 220 (Tc) | 3.15 | 50.0 | Coalescence |

| 190 | 2.95 and 3.35 | 3.0 | Two distinct signals (slow exchange) |

Note: This data is hypothetical and serves to illustrate the expected spectroscopic behavior.

Diastereomeric and Enantiomeric Relationships in this compound

The presence of multiple stereocenters in this compound gives rise to complex stereoisomeric relationships.

Impact of the Butan-2-yl Stereocenter on Overall Molecular Chirality

The butan-2-yl group contains a chiral carbon atom (C2), which can exist in either an (R) or (S) configuration. This permanent stereocenter imparts chirality to the entire molecule. wikipedia.org Consequently, this compound will exist as a pair of enantiomers, (R)-N-(butan-2-yl)thian-4-amine and (S)-N-(butan-2-yl)thian-4-amine, assuming the thiane ring itself does not have other substituents.

Furthermore, the thian-4-amine ring can exhibit cis/trans isomerism depending on the orientation of the amino group relative to other potential substituents on the ring, although in this specific unsubstituted thiane case, this is not a factor. The interplay between the stereocenter in the butan-2-yl group and the conformational dynamics of the thiane ring leads to the existence of diastereomeric conformers. For a given enantiomer, for example, the (R)-butan-2-yl form, the N-substituent can be either axial or equatorial with respect to the thiane ring. These two chair conformers are diastereomeric and will have different energies and populations at equilibrium.

Strategies for Diastereomeric Separation and Enantiomeric Resolution

The separation of the stereoisomers of this compound would require a multi-step approach. Since the molecule exists as a pair of enantiomers, resolution is necessary to isolate them.

Diastereomeric Separation: If diastereomers are formed (for instance, through the introduction of another stereocenter on the thiane ring), they can often be separated by standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), as diastereomers have different physical properties. nih.gov

Enantiomeric Resolution: The resolution of the enantiomeric pair, (R)- and (S)-N-(butan-2-yl)thian-4-amine, can be achieved through several established methods for chiral amines:

Formation of Diastereomeric Salts: Reaction of the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid, results in the formation of diastereomeric salts. sioc-journal.cn These salts have different solubilities and can often be separated by fractional crystallization. Subsequent treatment of the separated salts with a base will regenerate the pure enantiomers of the amine.

Chiral Chromatography: The racemic mixture can be separated by chromatography on a chiral stationary phase (CSP). The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Enzymatic Resolution: Enzymes, such as lipases, can be used to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

The success of these resolution strategies depends on the specific properties of the enantiomers and the chosen resolving agent or system.

Computational Chemistry and Theoretical Investigations of N Butan 2 Yl Thian 4 Amine

Quantum Chemical Calculations for N-(butan-2-yl)thian-4-amine

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules at the atomic level. These methods would provide invaluable insights into the behavior of this compound.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized or most stable three-dimensional arrangement of atoms in a molecule. edu.krdnih.govnih.gov For this compound, DFT calculations would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. edu.krdnih.gov The output of these calculations would be the ground state geometry, providing precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S (thian ring) | Data not available |

| Bond Length | C-N (amine) | Data not available |

| Bond Angle | C-S-C (thian ring) | Data not available |

| Dihedral Angle | C-C-N-C | Data not available |

Note: This table is illustrative. No published DFT data for this compound could be located.

Ab Initio Calculations of Conformational Energies

Ab initio methods are another class of quantum chemical calculations that rely on first principles without the use of empirical parameters. nih.gov These calculations, particularly at higher levels of theory like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), can provide highly accurate conformational energies. nih.gov For this compound, which possesses multiple rotatable bonds, a conformational search would first be performed to identify various low-energy conformers. Subsequent ab initio single-point energy calculations on these geometries would yield their relative stabilities.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov For this compound, FMO analysis would map the distribution of these orbitals and provide their energy levels. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is illustrative. No published FMO analysis for this compound could be located.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map of this compound would highlight regions of negative potential (electron-rich, susceptible to electrophilic attack), typically around the nitrogen and sulfur atoms, and regions of positive potential (electron-poor, susceptible to nucleophilic attack), usually around the hydrogen atoms. researchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of larger molecules over time.

Conformational Space Exploration for this compound

Due to the flexibility of the butan-2-yl group and the thian ring, this compound can exist in numerous conformations. Molecular Mechanics, using a force field (a set of empirical energy functions), can be employed to rapidly explore the vast conformational space of this molecule. This would involve systematic rotation of dihedral angles to identify all possible low-energy conformers. Following this, Molecular Dynamics simulations could be performed to observe the dynamic transitions between these conformations over a period of time, providing a more realistic picture of the molecule's behavior in a given environment.

Simulation of Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are governed by a complex network of intramolecular interactions. Computational methods are pivotal in elucidating these non-covalent interactions, which include hydrogen bonding and van der Waals forces. Techniques such as Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory are employed to analyze the electron density and characterize these subtle yet crucial interactions that dictate the molecule's preferred conformations. researchgate.net

For instance, a key interaction would be the potential for an intramolecular hydrogen bond between the amine proton (N-H) and the sulfur atom of the thian ring. Simulations can quantify the strength and geometry of such bonds. Molecular Dynamics (MD) simulations can further explore the conformational landscape of the molecule over time, revealing the dynamic nature of these interactions in different environments.

Table 1: Illustrative Intramolecular Interaction Analysis for a Conformational Isomer of this compound

| Interacting Atoms | Interaction Type | Calculated Distance (Å) | Bond Critical Point (BCP) Electron Density (a.u.) |

|---|---|---|---|

| N-H···S | Hydrogen Bond | 2.85 | 0.015 |

| C-H···S | Weak Hydrogen Bond | 3.10 | 0.009 |

Computational Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations of NMR chemical shifts have become a standard procedure to complement experimental data. nih.govosti.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT methods like B3LYP, allows for the accurate prediction of isotropic shielding constants, which are then converted to chemical shifts (δ). mdpi.com Such calculations can help assign signals in experimental spectra and can be particularly useful for distinguishing between different stereoisomers.

Calculations are generally performed on the optimized geometry of the molecule. The choice of basis set, such as the 6-311G series, and the inclusion of solvent effects via models like the Conductor-like Screening Model (COSMO) can significantly improve the accuracy of the predicted shifts. nih.govosti.gov

Table 2: Illustrative Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted 1H Shift (ppm) | Atom | Predicted 13C Shift (ppm) |

|---|---|---|---|

| H (N-H) | 1.5 - 2.5 | C (Thian, C4) | 55.2 |

| H (C4-Thian) | 2.8 - 3.2 | C (Thian, C3/C5) | 35.1 |

| H (C2-Butyl) | 2.5 - 2.9 | C (Thian, C2/C6) | 32.8 |

| H (CH3-Butyl) | 0.9 - 1.2 | C (Butyl, C2) | 52.7 |

| H (CH2-Butyl) | 1.3 - 1.7 | C (Butyl, C1) | 20.1 |

| H (CH3-Ethyl) | 0.8 - 1.1 | C (Butyl, C3) | 29.5 |

Note: Predicted shifts are relative to a standard (e.g., TMS) and are highly dependent on the level of theory, basis set, and solvent model used.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. researchgate.net The results of these calculations provide a set of vibrational modes and their corresponding frequencies and intensities.

To facilitate comparison with experimental spectra, calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net The analysis of these predicted spectra allows for the assignment of specific absorption bands to particular molecular motions, such as stretching, bending, and torsional modes.

Table 3: Illustrative Predicted Vibrational Frequencies (cm-1) for this compound

| Scaled Frequency (cm-1) | Intensity (km/mol) | Assignment |

|---|---|---|

| 3350 | 25 | N-H stretch |

| 2960-2850 | 120 | C-H stretch (asymmetric & symmetric) |

| 1460 | 45 | C-H bend (CH2, CH3) |

| 1120 | 80 | C-N stretch |

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

A key aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods can be used to locate and optimize the geometry of transition states. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

For this compound, a potential reaction for study could be its synthesis via reductive amination of thian-4-one with butan-2-amine or its N-alkylation. Computational modeling could identify the transition state structures for these transformations, providing detailed geometric parameters such as bond lengths and angles at the point of maximum energy. acs.org

By mapping out the energy profile, chemists can gain a deeper understanding of the reaction's kinetics and thermodynamics. For example, a high activation energy would suggest a slow reaction rate, while a large negative reaction energy would indicate a thermodynamically favorable process. These computational insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Chemical Reactivity and Transformation Pathways of N Butan 2 Yl Thian 4 Amine

Reactions at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it both basic and nucleophilic, enabling reactions with a wide range of electrophiles.

The nucleophilic nitrogen atom readily participates in substitution reactions with alkylating and acylating agents.

Alkylation: As a typical secondary amine, N-(butan-2-yl)thian-4-amine can be N-alkylated by reaction with alkyl halides through a nucleophilic aliphatic substitution (S_N_2) mechanism. ucalgary.cawikipedia.org This reaction converts the secondary amine into a tertiary amine. To prevent the formation of undesired quaternary ammonium (B1175870) salts from over-alkylation, the reaction is often carried out in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), or a strong base like potassium hydride to deprotonate the amine. jst.go.jpresearchgate.net

Acylation: The reaction with acylating agents, such as acyl chlorides or acid anhydrides, is a common method for forming amides. researchgate.net This N-acylation is typically a rapid and high-yielding process that converts the secondary amine into a stable N,N-disubstituted amide. researchgate.netnih.gov The reaction can be performed under solvent-free conditions or in the presence of a mild catalyst like iodine or a base like pyridine (B92270) to neutralize the acid byproduct. tandfonline.comstackexchange.com

| Reagent Class | Example Reagent | Product Type |

| Alkyl Halide | Iodomethane (CH₃I) | Tertiary Amine |

| Alkyl Halide | Benzyl Bromide (BnBr) | Tertiary Amine |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |

| Sulfonyl Chloride | Tosyl Chloride (TsCl) | Sulfonamide |

Due to the lone pair of electrons on the nitrogen atom, amines are Brønsted-Lowry bases and readily accept a proton from an acid to form an ammonium salt. libretexts.org The basicity of an amine is typically quantified by the pKₐ of its conjugate acid (often abbreviated as pKₐH). masterorganicchemistry.com Most simple secondary alkylamines have pKₐH values in the range of 10-11, indicating they are moderately strong bases. masterorganicchemistry.compressbooks.pub

The reaction of this compound with a strong acid, such as hydrochloric acid (HCl), results in the formation of N-(butan-2-yl)thian-4-ammonium chloride. This salt is generally a water-soluble, crystalline solid. This acid-base reaction is reversible and is fundamental to the purification of amines, as it allows for their separation from neutral or acidic compounds through extraction techniques. pressbooks.pub

Reaction: (C₄H₉)NH(C₅H₁₀S) + HCl ⇌ [(C₄H₉)NH₂(C₅H₁₀S)]⁺Cl⁻

The nitrogen center of this compound can be oxidized, with the product depending on whether the starting material is the secondary amine or its tertiary derivative (from alkylation).

Oxidation of the Secondary Amine: Direct oxidation of the secondary amine can yield different products depending on the oxidant used. Mild oxidation, for instance with reagents like Oxone (potassium peroxymonosulfate) supported on silica (B1680970) gel, can selectively produce the corresponding N,N-disubstituted hydroxylamine. organic-chemistry.orgresearchgate.net More vigorous oxidation can lead to further products such as nitrones. researchgate.net

Oxidation of the Tertiary Amine: Following N-alkylation (as described in 6.1.1), the resulting tertiary amine can be oxidized to form an amine N-oxide. wikipedia.org This transformation is commonly achieved using oxidants like hydrogen peroxide (H₂O₂) or peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). acs.orgasianpubs.orgthieme-connect.de The product, a tertiary amine N-oxide, is a highly polar molecule containing a coordinate covalent bond between the nitrogen and oxygen atoms. wikipedia.org

| Starting Amine | Oxidizing Agent | Major Product |

| Secondary Amine | Oxone / SiO₂ | Hydroxylamine |

| Secondary Amine | H₂O₂ (catalyzed) | Nitrone |

| Tertiary Amine | H₂O₂ | Amine N-oxide |

| Tertiary Amine | m-CPBA | Amine N-oxide |

Reactions on the Thiane (B73995) Ring

The sulfur atom of the thiane ring possesses lone pairs of electrons, making it susceptible to oxidation. Additionally, the protons on the carbon atoms adjacent (alpha) to the sulfur can be abstracted by strong bases, enabling further functionalization.

The thioether moiety in the thiane ring can be sequentially oxidized, first to a sulfoxide (B87167) and then to a sulfone. youtube.com This process is typically controlled by the choice of oxidant and reaction conditions.

Formation of Sulfoxides: Oxidation with one equivalent of an oxidizing agent, such as sodium periodate (B1199274) (NaIO₄) or a controlled amount of hydrogen peroxide, will typically yield the corresponding sulfoxide. The oxidation of the prochiral sulfide (B99878) creates a chiral center at the sulfur atom, and asymmetric methods using chiral titanium complexes can achieve high enantioselectivity. researchgate.netacs.org

Formation of Sulfones: Using a stronger oxidant or an excess (two or more equivalents) of a reagent like hydrogen peroxide or m-CPBA will complete the oxidation to the sulfone. youtube.comwikipedia.org Sulfones are generally very stable compounds due to the high oxidation state of the sulfur atom.

The oxidation of 4-substituted thianes has been studied, and the stereochemical outcome can be influenced by the nature of the substituent at the C4 position. acs.org

| Oxidizing Agent | Stoichiometry | Primary Product |

| NaIO₄ | ~1 equivalent | Sulfoxide |

| H₂O₂ | ~1 equivalent | Sulfoxide |

| m-CPBA | ~1 equivalent | Sulfoxide |

| H₂O₂ | >2 equivalents | Sulfone |

| m-CPBA | >2 equivalents | Sulfone |

The protons on the carbon atoms alpha to the sulfur atom in the thiane ring are weakly acidic due to the ability of the sulfur to stabilize an adjacent negative charge. Abstraction of one of these protons using a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), typically in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), generates a potent α-thio carbanion (an organolithium intermediate). nih.gov

This nucleophilic intermediate can then be trapped by a wide variety of electrophiles, allowing for the introduction of new functional groups at the C2 position of the thiane ring. mt.comresearchgate.net This methodology provides a powerful route for creating substituted thiane derivatives that would be difficult to synthesize by other means. nih.gov

| Electrophile | Reagent Example | Product of Trapping |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | 2-Silylthiane |

| Aldehyde | Benzaldehyde (PhCHO) | α-(Hydroxybenzyl)thiane |

| Alkyl Halide | Benzyl bromide (BnBr) | 2-Benzylthiane |

| Weinreb Amide | N-methoxy-N-methylbenzamide | 2-Benzoylthiane |

| Boronic Ester | Isopropoxy pinacol (B44631) borane (B79455) (i-PrOBpin) | Thiane-2-boronic acid pinacol ester |

Reactions Involving the Butan-2-yl Moiety

The butan-2-yl group, also known as the sec-butyl group, is a four-carbon alkyl substituent with a chiral center at the carbon atom attached to the amine nitrogen. wikipedia.org This structural feature allows for stereoselective transformations and reactions at the C-H bonds of the alkyl chain.

Reactions at the Alkyl Chain C-H bonds

The C-H bonds of the butan-2-yl group, like those in other alkanes, are generally considered unreactive. However, modern synthetic methods have enabled the functionalization of such "unactivated" C-H bonds, often through transition-metal-catalyzed reactions. wikipedia.orgethz.ch This field of C-H bond activation allows for the direct conversion of a C-H bond into a C-C, C-O, or C-N bond.

The presence of the amine nitrogen atom can direct the regioselectivity of C-H activation reactions. While directing-group-assisted C-H activation is more common for aromatic C-H bonds, there are examples of such reactions for aliphatic C-H bonds. The specific site of functionalization on the butan-2-yl group would depend on the catalyst and reaction conditions employed. For instance, some catalytic systems favor functionalization at the terminal methyl groups, while others might target the methylene (B1212753) or methine C-H bonds.

Below is a table summarizing the potential reactions involving the butan-2-yl moiety of this compound, with examples of similar transformations found in the literature for analogous compounds.

| Reaction Type | Reagents and Conditions | Potential Product | Notes |

| N-Alkylation | Methyl iodide | Quaternary ammonium iodide of N-(butan-2-yl)-N-methylthian-4-amine | The nitrogen is expected to be nucleophilic. |

| N-Acylation | Acetyl chloride, base | N-acetyl-N-(butan-2-yl)thian-4-amine | A common reaction for secondary amines. |

| Stereoselective Acylation | Lipase, acyl donor | Enantioselective acylation of one enantiomer | Based on the known enzymatic resolution of sec-butylamine. researchgate.net |

| C-H Functionalization | Transition metal catalyst (e.g., Ru, Pd), coupling partner | Functionalized at a C-H bond of the butan-2-yl group | The regioselectivity would depend on the specific catalytic system used. acs.org |

Advanced Synthetic Applications of Thiane 4 Amine Derivatives

N-(butan-2-yl)thian-4-amine as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

The inherent chirality of the butan-2-yl group attached to the thiane-4-amine scaffold makes this compound a candidate for investigation as a chiral auxiliary or ligand. The presence of both a nitrogen and a sulfur atom offers multiple coordination sites for metals, which is a key feature in the design of chiral catalysts.

Role in Stereoselective Bond-Forming Reactions

While specific research on this compound in stereoselective bond-forming reactions is not extensively documented in publicly available literature, its structural motifs suggest potential applications. The secondary amine can be converted into various functional groups, such as amides or imines, which can direct the stereochemical course of reactions. For instance, in aldol (B89426) reactions or Michael additions, the chiral amine moiety could be used to form a chiral enamine or imine intermediate, thereby influencing the facial selectivity of the incoming electrophile.

The thiane (B73995) ring, with its sulfur atom, could also play a role in stereocontrol. The sulfur atom can coordinate to metal centers, and its conformational rigidity can create a well-defined chiral environment around the reactive center. The interplay between the chiral butan-2-yl group and the thiane ring could lead to high levels of diastereoselectivity in carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Potential Stereoselective Bond-Forming Reactions Utilizing this compound Derivatives

| Reaction Type | Proposed Role of this compound Derivative | Potential Outcome |

| Asymmetric Aldol Reaction | Formation of a chiral enamine or imine | Diastereoselective formation of β-hydroxy carbonyl compounds |

| Asymmetric Michael Addition | Formation of a chiral enamine or imine | Enantioselective formation of 1,5-dicarbonyl compounds |

| Asymmetric Allylation | As a chiral ligand for a transition metal catalyst | Enantioselective formation of homoallylic alcohols |

| Asymmetric Hydrogenation | As a chiral ligand for a transition metal catalyst | Enantioselective reduction of prochiral olefins or ketones |

Design of Novel Chiral Catalysts

The bifunctional nature of this compound, possessing both a nitrogen and a sulfur atom, makes it an attractive scaffold for the design of novel chiral catalysts. These heteroatoms can act as Lewis basic sites to coordinate with metal precursors, forming chiral metal complexes. The stereochemical information from the chiral sec-butyl group can then be transferred to the catalytic cycle, inducing enantioselectivity in the transformation of a prochiral substrate.

For example, rhodium or iridium complexes incorporating a derivative of this compound as a ligand could potentially be active catalysts for asymmetric hydrogenation or hydrosilylation reactions. Similarly, palladium complexes could be explored for their efficacy in asymmetric allylic alkylation reactions. The modular nature of the amine allows for the facile introduction of different substituents on the nitrogen atom, enabling the fine-tuning of the steric and electronic properties of the resulting ligand to optimize catalytic activity and selectivity.

Thiane-4-amines as Intermediates in Complex Molecule Synthesis

Thiane-4-amines, as a general class of compounds, are valuable building blocks in the synthesis of more complex molecular architectures due to the presence of the versatile amine functionality and the sulfur-containing heterocyclic ring.

Building Blocks for Polycyclic Systems

The thiane-4-amine core can serve as a scaffold for the construction of polycyclic systems. The amine functionality provides a handle for annulation reactions, where additional rings can be fused onto the thiane framework. For instance, a Pictet-Spengler reaction involving a derivative of thiane-4-amine could lead to the formation of a tetracyclic system containing both sulfur and nitrogen heteroatoms. Furthermore, intramolecular cyclization strategies, such as radical cyclizations or transition-metal-catalyzed C-H activation/cyclization, could be employed to construct intricate polycyclic structures from appropriately functionalized thiane-4-amine derivatives. The resulting polycyclic thianes may exhibit interesting biological activities or material properties.

Precursors for Heterocyclic Compound Libraries

In the context of medicinal chemistry and drug discovery, the generation of diverse libraries of small molecules is crucial. Thiane-4-amines can serve as versatile precursors for the synthesis of heterocyclic compound libraries. The amine group can be readily acylated, alkylated, or reductively aminated with a wide range of building blocks, allowing for the rapid generation of a large number of analogues. This diversity-oriented synthesis approach can be utilized to explore the structure-activity relationships of a particular pharmacophore. The thiane ring itself can also be a source of diversity, as the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the physicochemical properties and biological activity of the resulting compounds.

Table 2: Exemplary Reactions for Heterocyclic Library Synthesis from Thiane-4-amine

| Reaction | Reagents | Product Class |

| Acylation | Acid chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Reductive Amination | Aldehydes, Ketones | Secondary and Tertiary Amines |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas |

Applications in Reaction Methodology Development

While specific examples involving this compound are scarce, the structural features of this compound suggest its potential utility in the development of new synthetic methodologies. The presence of a secondary amine allows for its participation in a variety of transformations. For instance, it could be employed as an organocatalyst in reactions that proceed via an enamine or iminium ion intermediate.

Furthermore, the thiane moiety could be exploited in the development of novel sulfur-based reactions. The sulfur atom can be involved in rearrangements, cyclizations, or act as a directing group in C-H functionalization reactions. The development of new synthetic methods often relies on the unique reactivity of underutilized functional groups and scaffolds, and this compound represents a platform for such explorations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(butan-2-yl)thian-4-amine, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves reductive amination of thian-4-one with 2-aminobutane under hydrogenation conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product. Characterization includes:

- NMR Spectroscopy : Compare H and C NMR shifts to PubChem data for analogous amines (e.g., N-methyl-4-propylcyclohexan-1-amine) to confirm regiochemistry .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]) against theoretical molecular weights .

- Elemental Analysis : Ensure agreement with calculated C, H, N percentages .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use local exhaust ventilation to avoid inhalation of vapors or aerosols .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Use SHELXL for high-resolution data refinement. Optimize crystal growth via vapor diffusion (e.g., ethanol/water mixtures) .

- Analysis : Compare bond lengths/angles to density functional theory (DFT) calculations. Discrepancies >0.02 Å may indicate conformational flexibility .

- Validation : Cross-check torsion angles with Cambridge Structural Database entries for similar amines .

Q. How should researchers address contradictions in NMR data for this compound analogs?

- Methodological Answer :

- Solvent Effects : Re-run H NMR in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO can deshield protons, shifting peaks by 0.2–0.5 ppm .

- Dynamic Exchange : Use variable-temperature NMR to detect rotameric equilibria. Line broadening at 25°C may resolve into distinct peaks at −40°C .

- 2D Techniques : Employ HSQC and HMBC to assign overlapping signals (e.g., methyl groups in the butan-2-yl chain) .

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like TRPA1 receptors. Compare binding poses to known blockers (e.g., HC-030031, IC₅₀ = 4–10 μM) .

- QSAR Modeling : Train models on datasets of amine derivatives with measured IC₅₀ values. Prioritize descriptors like logP, polar surface area, and H-bond donor counts .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Root-mean-square deviations >2.0 Å suggest weak binding .

Data Contradiction Analysis

Q. How to reconcile discrepancies between experimental and computational IR spectra?

- Methodological Answer :

- Frequency Scaling : Apply a scaling factor (e.g., 0.961) to DFT-calculated frequencies (B3LYP/6-31G*) to match experimental peaks .

- Conformational Sampling : Use Monte Carlo methods to identify low-energy conformers; dominant populations dictate observed absorption bands .

- Impurity Check : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) to rule out contaminants affecting spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.